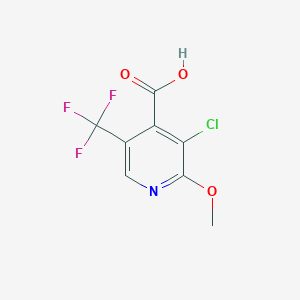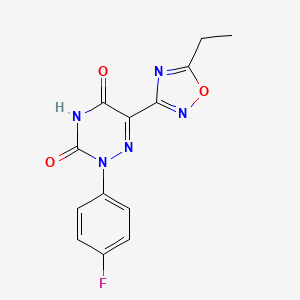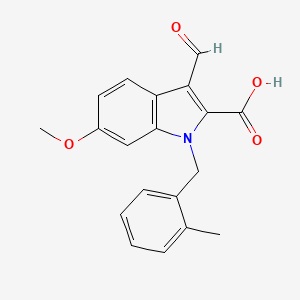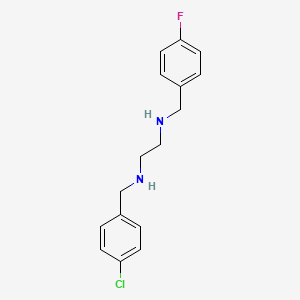
3-Chloro-2-methoxy-5-(trifluoromethyl)isonicotinic acid
Vue d'ensemble
Description
3-Chloro-2-methoxy-5-(trifluoromethyl)isonicotinic acid, also known as 3-chloro-2-methoxy-5-(trifluoromethyl)pyridine-4-carboxylic acid, is a chemical compound with the molecular formula C8H5ClF3NO3 . It has a molecular weight of 255.58 . The compound is solid in physical form and has a melting point of 143 - 144°C .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, including 3-Chloro-2-methoxy-5-(trifluoromethyl)isonicotinic acid, is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis process involves a combination of unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5ClF3NO3/c1-16-6-5(9)4(7(14)15)3(2-13-6)8(10,11)12/h2H,1H3,(H,14,15) .Physical And Chemical Properties Analysis
As mentioned earlier, 3-Chloro-2-methoxy-5-(trifluoromethyl)isonicotinic acid is a solid compound with a melting point of 143 - 144°C . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
1. Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Results : Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
2. Suzuki–Miyaura Coupling
- Application : Boron reagents, which could potentially include “3-Chloro-2-methoxy-5-(trifluoromethyl)isonicotinic acid”, are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
3. Synthesis of Aryl- and Hetarylfurocoumarins
- Application : Boron reagents, which could potentially include “3-Chloro-2-methoxy-5-(trifluoromethyl)isonicotinic acid”, are used in the synthesis of aryl- and hetarylfurocoumarins via the Suzuki reaction .
4. Synthesis of Biologically Active Compounds
- Application : Trifluoromethoxyphenylboronic acid, a compound similar to “3-Chloro-2-methoxy-5-(trifluoromethyl)isonicotinic acid”, is used as a precursor in the synthesis of biologically active compounds .
- Results : This precursor is commonly used in the synthesis of multisubstituted purines for use as P2X7 antagonists in the treatment of pain, heteroaryl substituted tetrahydropyrroloijquinolinone derivatives as aldosterone synthase inhibitors, and fluorohydroquinolineethanol as a CETP inhibitor .
5. Synthesis of Aryl- and Hetarylfurocoumarins
- Application : Boron reagents, which could potentially include “3-Chloro-2-methoxy-5-(trifluoromethyl)isonicotinic acid”, are used in the synthesis of aryl- and hetarylfurocoumarins via the Suzuki reaction .
6. Synthesis of Biologically Active Compounds
- Application : Trifluoromethoxyphenylboronic acid, a compound similar to “3-Chloro-2-methoxy-5-(trifluoromethyl)isonicotinic acid”, is used as a precursor in the synthesis of biologically active compounds .
- Results : This precursor is commonly used in the synthesis of multisubstituted purines for use as P2X7 antagonists in the treatment of pain, heteroaryl substituted tetrahydropyrroloijquinolinone derivatives as aldosterone synthase inhibitors, and fluorohydroquinolineethanol as a CETP inhibitor .
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been associated with respiratory system toxicity and is harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and ensuring adequate ventilation .
Orientations Futures
Trifluoromethylpyridine (TFMP) derivatives, including 3-Chloro-2-methoxy-5-(trifluoromethyl)isonicotinic acid, have found significant applications in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
Propriétés
IUPAC Name |
3-chloro-2-methoxy-5-(trifluoromethyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO3/c1-16-6-5(9)4(7(14)15)3(2-13-6)8(10,11)12/h2H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUAAIABKQEPMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1Cl)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-methoxy-5-(trifluoromethyl)isonicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[3-Ethyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methyl}amine](/img/structure/B1392559.png)

![1-[5-(Diethylamino)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1392563.png)
![N-[(Dimethylamino)sulfonyl]-N-(3-methoxyphenyl)glycine](/img/structure/B1392564.png)
![1-[5-(4-Propylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1392565.png)
![Ethyl 3-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B1392568.png)
![1-{2-[(3-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid](/img/structure/B1392569.png)

![[5-(4-Fluorobenzyl)-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl]acetic acid](/img/structure/B1392574.png)

![1-[5-(2-Oxopyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392578.png)
![{[1-(4-Methoxybenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine](/img/structure/B1392579.png)
![tert-Butyl 4-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}carbonyl)-1,3-thiazolidine-3-carboxylate](/img/structure/B1392580.png)
![8'-Chloro-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]](/img/structure/B1392582.png)